N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline
Description
N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, two methylsulfonyl groups, and an oxolan-3-ylmethyl group attached to an aniline core
Properties
IUPAC Name |
N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S2/c1-23(18,19)14-5-6-15(16(9-14)24(2,20)21)17(13-3-4-13)10-12-7-8-22-11-12/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLYZUNQZOFGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N(CC2CCOC2)C3CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Aniline Core: The aniline core can be synthesized through nitration of benzene followed by reduction of the nitro group.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of Methylsulfonyl Groups: The methylsulfonyl groups are typically introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Addition of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the aniline nitrogen with an oxolan-3-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups or the aniline core, potentially yielding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline nitrogen or the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2,4-bis(methylsulfonyl)aniline: Lacks the oxolan-3-ylmethyl group.
N-cyclopropyl-2,4-dimethylsulfonyl-N-methyl aniline: Contains a methyl group instead of the oxolan-3-ylmethyl group.
N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(2-hydroxyethyl)aniline: Has a hydroxyethyl group instead of the oxolan-3-ylmethyl group.
Uniqueness
N-cyclopropyl-2,4-bis(methylsulfonyl)-N-(oxolan-3-ylmethyl)aniline is unique due to the presence of the oxolan-3-ylmethyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its solubility, stability, or interaction with specific molecular targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
